molecular formula C11H11FO3 B1309683 4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid CAS No. 349-22-4

4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acid

Cat. No. B1309683
Key on ui cas rn: 349-22-4
M. Wt: 210.2 g/mol
InChI Key: RDWYSVCUOZOEBC-UHFFFAOYSA-N
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Patent
US05849945

Procedure details

In a mixed solution of 2.0 g of succinic anhydride and 50 ml of 1,2-dichloroethane, 6.7 g of aluminum chloride were added, followed by stirring at room temperature for 40 minutes. To the resulting mixture, 20 ml of 2 -fluorotoluene were added dropwise at room temperature and they were stirred for 20 minutes, followed by further stirring for 20 minutes at an external temperature of 50° C. The reaction mixture was cooled and then poured into ice water to which 5% hydrochloric acid had been added. The resulting mixture was extracted with chloroform. The chloroform layer was washed with water and dried over anhydrous magnesium sulfate. The solvent was then evaporated. The residue so obtained was recrystallized from chloroform, whereby 3.2 g of the title compound was obtained.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
6.7 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[O:6][C:4](=[O:5])[CH2:3][CH2:2]1.[Cl-].[Al+3].[Cl-].[Cl-].[F:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1[CH3:19].Cl>ClCCCl>[F:12][C:13]1[CH:18]=[CH:17][C:16]([C:1](=[O:7])[CH2:2][CH2:3][C:4]([OH:6])=[O:5])=[CH:15][C:14]=1[CH3:19] |f:1.2.3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
C1(CCC(=O)O1)=O
Name
Quantity
6.7 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCCl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
FC1=C(C=CC=C1)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 40 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
they were stirred for 20 minutes
Duration
20 min
STIRRING
Type
STIRRING
Details
by further stirring for 20 minutes at an external temperature of 50° C
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
ADDITION
Type
ADDITION
Details
had been added
EXTRACTION
Type
EXTRACTION
Details
The resulting mixture was extracted with chloroform
WASH
Type
WASH
Details
The chloroform layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was then evaporated
CUSTOM
Type
CUSTOM
Details
The residue so obtained
CUSTOM
Type
CUSTOM
Details
was recrystallized from chloroform

Outcomes

Product
Details
Reaction Time
40 min
Name
Type
product
Smiles
FC1=C(C=C(C=C1)C(CCC(=O)O)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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